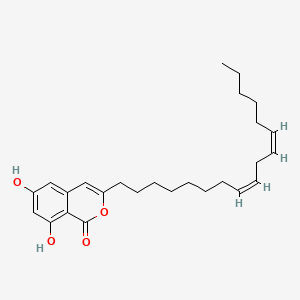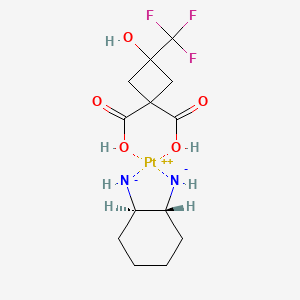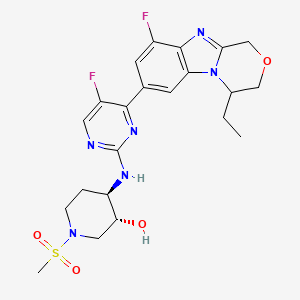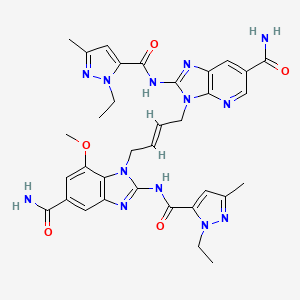
Pcsk9-IN-9
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pcsk9-IN-9 is a small molecule inhibitor targeting proprotein convertase subtilisin/kexin type 9 (PCSK9). PCSK9 is an enzyme that plays a crucial role in cholesterol metabolism by promoting the degradation of low-density lipoprotein receptors (LDLRs) on the surface of hepatocytes. By inhibiting PCSK9, this compound helps to increase the number of LDLRs available to clear low-density lipoprotein cholesterol (LDL-C) from the bloodstream, thereby reducing plasma LDL-C levels and potentially lowering the risk of cardiovascular diseases .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pcsk9-IN-9 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with commercially available starting materials, which undergo a series of chemical transformations such as alkylation, acylation, and cyclization. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, with stringent quality control measures in place. The use of automated reactors and continuous flow systems helps to streamline the production process and ensure consistency in the final product.
Análisis De Reacciones Químicas
Types of Reactions
Pcsk9-IN-9 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or alcohols, and electrophiles like alkyl halides or acyl chlorides, often in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of new carbon-carbon or carbon-heteroatom bonds.
Aplicaciones Científicas De Investigación
Pcsk9-IN-9 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of PCSK9 and its effects on cholesterol metabolism.
Biology: Employed in cellular and molecular biology research to investigate the role of PCSK9 in various physiological and pathological processes.
Medicine: Explored as a potential therapeutic agent for the treatment of hypercholesterolemia and related cardiovascular diseases.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting PCSK9.
Mecanismo De Acción
Pcsk9-IN-9 exerts its effects by binding to PCSK9 and inhibiting its interaction with LDLRs. This prevents the degradation of LDLRs, allowing more receptors to be recycled to the hepatocyte surface. As a result, the liver can remove more LDL-C from the bloodstream, leading to lower plasma LDL-C levels. The molecular targets and pathways involved include the LDLR pathway and various signaling cascades related to cholesterol homeostasis .
Comparación Con Compuestos Similares
Similar Compounds
Alirocumab: A monoclonal antibody that inhibits PCSK9, used for the treatment of hypercholesterolemia.
Evolocumab: Another monoclonal antibody targeting PCSK9, with similar therapeutic applications.
Inclisiran: A small interfering RNA that reduces PCSK9 expression, used to lower LDL-C levels.
Uniqueness of Pcsk9-IN-9
This compound is unique in its small molecule structure, which allows for oral administration and potentially better patient compliance compared to monoclonal antibodies. Additionally, its specific binding to PCSK9 provides a targeted approach to inhibiting the enzyme, with the potential for fewer off-target effects and improved safety profiles .
Propiedades
Fórmula molecular |
C26H36O4 |
|---|---|
Peso molecular |
412.6 g/mol |
Nombre IUPAC |
3-[(8Z,11Z)-heptadeca-8,11-dienyl]-6,8-dihydroxyisochromen-1-one |
InChI |
InChI=1S/C26H36O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23-19-21-18-22(27)20-24(28)25(21)26(29)30-23/h6-7,9-10,18-20,27-28H,2-5,8,11-17H2,1H3/b7-6-,10-9- |
Clave InChI |
GBRDEOUDJNNCSA-HZJYTTRNSA-N |
SMILES isomérico |
CCCCC/C=C\C/C=C\CCCCCCCC1=CC2=CC(=CC(=C2C(=O)O1)O)O |
SMILES canónico |
CCCCCC=CCC=CCCCCCCCC1=CC2=CC(=CC(=C2C(=O)O1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![[Pmp1,DTyr(OEt)2,Val4,Cit8] Vasopressin](/img/structure/B12391071.png)

![methyl 2-[(2R,3S,5R)-2-(2,6-diaminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxyacetate](/img/structure/B12391084.png)


